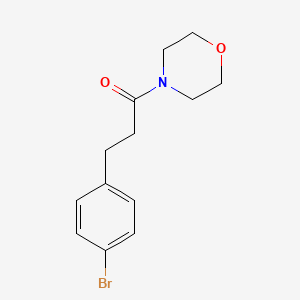

3-(4-Bromophenyl)-1-morpholinopropan-1-one

Descripción

3-(4-Bromophenyl)-1-morpholinopropan-1-one (CAS: 607744-33-2) is a ketone derivative featuring a morpholine ring and a 4-bromophenyl substituent. Its molecular formula is C₁₃H₁₆BrNO₂, with a molecular weight of 298.19 g/mol . The compound is characterized by a propan-1-one backbone, where the morpholine group is attached to the ketone carbon, and the 4-bromophenyl group is positioned at the third carbon. It is commonly utilized in synthetic chemistry as an intermediate for pharmaceuticals and agrochemicals. Storage recommendations specify room temperature (RT) in a sealed container to avoid moisture degradation .

Propiedades

IUPAC Name |

3-(4-bromophenyl)-1-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c14-12-4-1-11(2-5-12)3-6-13(16)15-7-9-17-10-8-15/h1-2,4-5H,3,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGMYOJQXRNSKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-morpholinopropan-1-one typically involves the reaction of 4-bromobenzaldehyde with morpholine and a suitable ketone. One common method includes the use of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction is carried out under reflux conditions, leading to the formation of the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Bromophenyl)-1-morpholinopropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride, or oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Substitution: Formation of substituted phenyl derivatives.

Reduction: Formation of 3-(4-bromophenyl)-1-morpholinopropanol.

Oxidation: Formation of 3-(4-bromophenyl)-1-morpholinopropanoic acid.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development:

- Antimicrobial Properties : Research indicates that derivatives of morpholine, including those similar to 3-(4-Bromophenyl)-1-morpholinopropan-1-one, possess significant antibacterial and antifungal activities. In vitro studies have shown promising results against various Gram-positive and Gram-negative bacteria .

- Anticonvulsant Activity : Some derivatives containing morpholine structures have been evaluated for their anticonvulsant properties. Compounds with similar frameworks have demonstrated neuroprotective effects in animal models, suggesting potential applications in treating epilepsy and other neurological disorders .

- Anti-inflammatory Effects : Morpholine derivatives are also studied for their anti-inflammatory properties. Compounds related to this compound have been found to inhibit inflammatory pathways, offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Study 1: Antimicrobial Evaluation

A series of studies focused on synthesizing thiazolidinone derivatives containing morpholine moieties showed that compounds with 4-bromophenyl substitutions exhibited effective antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains, demonstrating significant efficacy .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 8a | 12.5 | Klebsiella pneumoniae |

| 8b | 50 | Staphylococcus aureus |

| 11 | 50 | Candida albicans |

Case Study 2: Neuroprotective Effects

In another study examining the neuroprotective effects of morpholine derivatives, compounds similar to this compound were tested using a pentylenetetrazol-induced seizure model. Results indicated that these compounds could significantly reduce seizure activity, suggesting their potential as anticonvulsants .

Mecanismo De Acción

The mechanism of action of 3-(4-Bromophenyl)-1-morpholinopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Anti-inflammatory Activity

- Oxadiazole Derivatives (IIIa, IIIb): These compounds exhibit anti-inflammatory activity comparable to indomethacin (64.3% inhibition at 20 mg/kg). Compound IIIa shows 59.5% inhibition, while IIIb achieves 61.9% . Their lower severity index (SI) values (0.75 and 0.83) indicate reduced toxicity compared to the parent compound β-(4-bromobenzoyl)propionic acid (SI = 1.17) .

Structural Features

- β-Amino Ketones: The compound 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one forms centrosymmetric dimers via N–H⋯O hydrogen bonds, influencing crystallinity and solubility .

- Chalcone Derivatives: (E)-3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one adopts a planar geometry due to conjugated π-electrons, contrasting with the tetrahedral geometry of the morpholine derivative .

Actividad Biológica

3-(4-Bromophenyl)-1-morpholinopropan-1-one is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by various case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a morpholine ring, which is known for its ability to interact with biological systems through various mechanisms.

The biological activity of this compound primarily involves interactions with specific biological targets:

- Enzyme Inhibition : This compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. For instance, it may influence the activity of kinases and proteases, which play crucial roles in cellular signaling and metabolism .

- Cell Signaling Modulation : The compound can alter key signaling pathways, affecting gene expression and cellular metabolism. It has been observed to impact the production of proteins involved in various cellular functions, contributing to its potential therapeutic effects .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticonvulsant Activity : In a study evaluating anticonvulsant properties using the maximal electroshock seizure (MES) model in rats, the compound demonstrated notable efficacy at doses of 30 mg/kg and higher. It was found to significantly reduce seizure activity without exhibiting neurotoxicity at lower doses .

- Antimicrobial Effects : Preliminary studies have suggested that derivatives of this compound possess antimicrobial properties. For example, compounds structurally related to this compound have shown activity against Gram-negative bacteria, indicating potential for development as antimicrobial agents .

- Antitumor Activity : The compound has also been investigated for its antitumor effects. Research indicates that it may induce cytotoxicity in cancer cell lines, suggesting a mechanism that could be explored for cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential. Studies suggest that the compound is moderately soluble in organic solvents but exhibits limited solubility in water, which may affect its bioavailability and distribution within biological systems.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Anticonvulsant Activity : Singh et al. (2022) synthesized a series of morpholine derivatives, including this compound, and assessed their anticonvulsant properties in animal models. The results indicated significant anticonvulsant effects at specific dosages without neurotoxic side effects at lower concentrations .

- Antimicrobial Evaluation : A study on related thiazolidinone compounds highlighted the importance of structural modifications for enhancing antimicrobial efficacy. The findings suggest that similar modifications in the morpholinopropanone structure could lead to improved antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.